4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
“4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide” is a thiophene-based compound . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Scientific Research Applications
Heterocyclic Synthesis
Thiophene derivatives, including those related to 4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide, have been utilized in heterocyclic synthesis. For instance, the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters has been reported, showcasing the versatility of thiophene derivatives in creating various nitrogen nucleophiles to yield diverse compounds like pyrazole, isoxazole, and pyrimidine derivatives (Mohareb et al., 2004).
Optoelectronic Applications
Thiophene dyes, closely related to 4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide, have been synthesized and characterized for their potential in optoelectronic devices. These dyes exhibit nonlinear absorption and optical limiting behavior, which is crucial for applications like protecting human eyes and optical sensors, and stabilizing light sources in optical communications (Anandan et al., 2018).
Regioselective Synthesis
A regioselective synthesis method for 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, a compound structurally similar to the subject molecule, has been developed. This method involves successive direct lithiations and a bromination reaction starting from thiophene, highlighting the compound's significance in organic synthesis (Bar & Martin, 2021).
Photostabilization of Materials
New thiophene derivatives have been synthesized and used as photostabilizers for materials like poly(vinyl chloride) (PVC). These materials, closely related to 4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide, demonstrate the potential of thiophene compounds in reducing the level of photodegradation in PVC films (Balakit et al., 2015).
Synthesis of Novel Compounds
Research has been conducted on the synthesis of novel compounds combining thiophene with other moieties like benzimidazole or 1,2,4-triazole. These studies, involving compounds structurally similar to 4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide, underscore the compound's role in creating new chemicals with potential biological activities (Mabkhot et al., 2017).
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry.
properties
IUPAC Name |
4-bromo-N-(2-thiophen-3-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNOS2/c12-9-5-10(16-7-9)11(14)13-3-1-8-2-4-15-6-8/h2,4-7H,1,3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRMJKJIANZEHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCNC(=O)C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide |
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